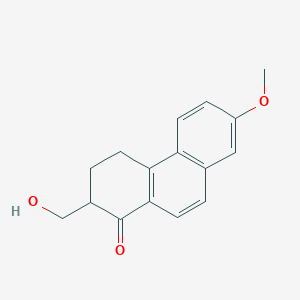
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic compounds using formaldehyde. For instance, the reaction of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield hydroxymethyl derivatives . Another method involves the reduction of precursor aldehydes with sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of environmentally friendly solvents and catalysts, as well as scalable reaction conditions, are essential for industrial applications. For example, water-based methods for hydroxymethylation have been developed to reduce the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one exerts its effects depends on its interactions with molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethylphenol: A simpler compound with similar hydroxymethyl functionality.
7-Methoxyphenanthrene: Lacks the hydroxymethyl group but shares the methoxy substitution.
2-Hydroxy-4-methoxybenzaldehyde: Contains both hydroxyl and methoxy groups but differs in the core structure.
Uniqueness
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to the specific combination of hydroxymethyl and methoxy groups on the phenanthrene core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63347-69-3 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C16H16O3/c1-19-12-4-7-13-10(8-12)2-6-15-14(13)5-3-11(9-17)16(15)18/h2,4,6-8,11,17H,3,5,9H2,1H3 |
Clé InChI |
UJVPOJILVSOIGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C(CC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

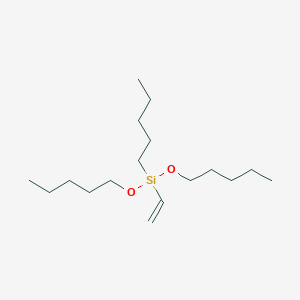
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
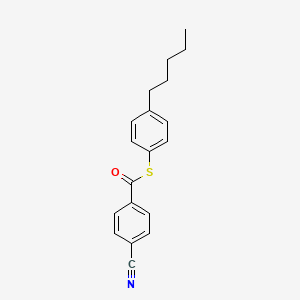

![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
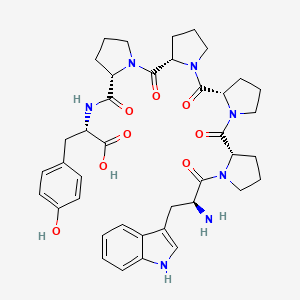

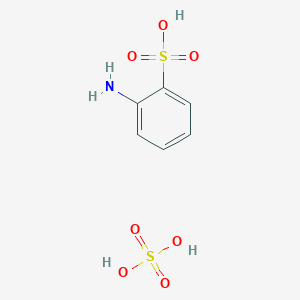

![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
